Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Chlorobenzyl)piperidine is a substituted piperidine derivative that holds significance as a versatile building block in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a vast array of FDA-approved drugs and biologically active compounds, owing to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The introduction of a 3-chlorobenzyl substituent provides a handle for further chemical modification and can influence the molecule's interaction with biological targets. This technical guide offers a comprehensive overview of the core physicochemical properties of 4-(3-Chlorobenzyl)piperidine, providing essential data and methodologies for researchers engaged in its synthesis, characterization, and application in drug development programs.
Chemical Identity and Structure
4-(3-Chlorobenzyl)piperidine is a secondary amine with a molecular formula of C₁₂H₁₆ClN. Its structure consists of a piperidine ring substituted at the 4-position with a benzyl group, which in turn is substituted with a chlorine atom at the meta-position of the phenyl ring.
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Caption: 2D Chemical Structure of 4-(3-Chlorobenzyl)piperidine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 4-(3-Chlorobenzyl)piperidine is not extensively available in public literature, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClN | [1] |
| Molecular Weight | 209.72 g/mol | [2] |
| CAS Number | 251107-31-0 | [1] |
| Appearance | Solid or liquid | [1], [3] |
| Boiling Point | 310.8 ± 22.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Refractive Index | 1.540 | [3] |
| pKa (predicted) | ~9.5 - 10.5 | (Estimated based on piperidine) |
| logP (predicted) | ~3.0 - 3.5 | (Estimated based on related structures) |
| Solubility (predicted) | Sparingly soluble in water, soluble in organic solvents. | (Inferred from structure) |
Ionization Constant (pKa)
The basicity of the piperidine nitrogen is a critical determinant of the compound's ionization state at physiological pH. The pKa of the conjugate acid of piperidine is approximately 11.12. The electron-withdrawing nature of the chlorobenzyl group is expected to slightly decrease the basicity of the piperidine nitrogen in 4-(3-Chlorobenzyl)piperidine. Therefore, the pKa is predicted to be in the range of 9.5 to 10.5. This means that at physiological pH (7.4), the compound will exist predominantly in its protonated, charged form, which has significant implications for its solubility, membrane permeability, and receptor interactions.
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Caption: Ionization equilibrium of 4-(3-Chlorobenzyl)piperidine.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key parameter influencing a drug's ability to cross biological membranes. While an experimental logP value for 4-(3-Chlorobenzyl)piperidine is not available, a predicted value can be estimated. For the related compound 4-(4-chlorobenzyl)piperidine hydrochloride, a predicted XlogP of 3.1 has been reported. The logP of the free base is expected to be in a similar range, likely between 3.0 and 3.5, indicating a significant degree of lipophilicity. This property is crucial for its potential to cross the blood-brain barrier and interact with intracellular targets.
Synthesis
A plausible synthetic route to 4-(3-Chlorobenzyl)piperidine can be adapted from established methods for the synthesis of 4-substituted benzylpiperidines. One common approach involves the reductive amination of a suitable piperidone precursor or the reaction of a piperidine derivative with a benzyl halide. A potential two-step synthesis is outlined below.
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Caption: A potential synthetic workflow for 4-(3-Chlorobenzyl)piperidine.
A common and efficient method for constructing 4-benzyl piperidines involves a Suzuki coupling protocol. This approach offers wide functional group tolerance and is amenable to the synthesis of a diverse range of derivatives. The process typically involves the hydroboration of an N-protected 4-methylene piperidine followed by a palladium-catalyzed cross-coupling with an appropriate aryl halide or triflate.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the benzylic methylene protons, and the aromatic protons of the chlorophenyl group. The piperidine protons would appear as complex multiplets in the aliphatic region (typically 1.0-3.5 ppm). The benzylic protons (CH₂) would likely appear as a doublet around 2.5-3.0 ppm. The aromatic protons would be observed in the downfield region (around 7.0-7.3 ppm) with splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule. The piperidine ring carbons would resonate in the aliphatic region (25-55 ppm). The benzylic carbon would appear around 40-45 ppm. The aromatic carbons would be found in the 125-145 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209.72). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve cleavage of the benzylic bond and fragmentation of the piperidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aliphatic and aromatic groups (around 2800-3100 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). A C-Cl stretching band would be expected in the fingerprint region (typically below 800 cm⁻¹).
Experimental Protocols for Physicochemical Characterization
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Caption: General experimental workflow for physicochemical characterization.
The following are detailed, step-by-step methodologies for determining the key physicochemical properties of 4-(3-Chlorobenzyl)piperidine.
Melting Point Determination (Capillary Method)
Rationale: This method provides a sharp and reproducible melting point, which is a crucial indicator of purity.
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Sample Preparation: Finely powder a small amount of the solid 4-(3-Chlorobenzyl)piperidine.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
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Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the apparatus at a rate of 10-20 °C/min initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C/min.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: This is the gold standard method for determining intrinsic solubility, providing a thermodynamic equilibrium value.
-
Sample Preparation: Add an excess amount of 4-(3-Chlorobenzyl)piperidine to a known volume of purified water (or a relevant buffer) in a sealed, screw-capped vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle or centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The aqueous solubility is expressed in units of mg/mL or µg/mL.
pKa Determination (Potentiometric Titration)
Rationale: This method directly measures the change in pH upon addition of a titrant, allowing for the precise determination of the ionization constant.
-
Sample Preparation: Accurately weigh a known amount of 4-(3-Chlorobenzyl)piperidine and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH. Record the pH values as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically at the half-equivalence point. Alternatively, derivative plots can be used for more accurate endpoint determination.
logP Determination (HPLC Method)
Rationale: This method is a rapid and reliable alternative to the shake-flask method, particularly for compounds with low solubility or for screening purposes.
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System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of the analyte.
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Analysis: Inject a solution of 4-(3-Chlorobenzyl)piperidine onto the HPLC system and record its retention time.
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Calculation: Create a calibration curve by plotting the logarithm of the retention factor (k') of the standards against their known logP values. The logP of 4-(3-Chlorobenzyl)piperidine is then determined from its retention factor using the calibration curve. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time of the system.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 4-(3-Chlorobenzyl)piperidine. While a lack of extensive publicly available experimental data necessitates the use of predicted values for some key parameters, the provided information and standardized protocols offer a robust framework for researchers. A thorough experimental determination of the properties outlined in this guide is crucial for any drug development program involving this promising chemical scaffold. The insights into its chemical identity, potential synthesis, and expected spectral characteristics will aid in the design and execution of further studies aimed at exploring its therapeutic potential.
References
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BIOSYNCE. 4-(3-Chlorobenzyl)piperidine CAS 251107-31-0. Available at: [Link]
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BIOSYNCE. 4-(3-Chlorobenzyl)piperidine Monohydrochloride CAS 1373028-17-1. Available at: [Link]
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PubChemLite. 4-(4-chlorobenzyl)piperidine hydrochloride (C12H16ClN). Available at: [Link]
- Dörnyei, G., Incze, M., Moldvai, I., & Szántay, C. (2003). Synthesis of Some New 4-Substituted N-Benzyl-piperidines.
- Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., ... & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492.
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PubChem. 4-Benzylpiperidine. Available at: [Link]
-
NIST WebBook. Piperidine. Available at: [Link]
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